Cooling Threshold Potency: N-Isobutyl vs. N-Ethyl, N-Propyl, and N-Butyl Analogs
The target compound, N-isobutyl-p-menthane-3-carboxamide, exhibits a mean cooling detection threshold of 0.9 μg in a standardized human cold-receptor panel assay [1]. This places it at an intermediate potency level: it is 3-fold less potent than the N-ethyl analog (WS-3, threshold 0.3 μg) and 2.25-fold less potent than the N-tert-butyl derivative (threshold 0.4 μg), yet it is 1.6-fold more potent than the straight-chain N-butyl congener (threshold 1.4 μg) and comparable to the N-propyl analog (threshold 0.8 μg) [1]. The isobutyl substitution thus provides a cooling intensity that is milder than the industry-standard WS-3 but stronger than the simple N-butyl variant, offering a distinct sensory profile for product design.
| Evidence Dimension | Mean cooling detection threshold (μg) in human cold-receptor panel |
|---|---|
| Target Compound Data | 0.9 μg (N-isobutyl) |
| Comparator Or Baseline | N-Ethyl (WS-3): 0.3 μg; N-Propyl: 0.8 μg; N-Butyl: 1.4 μg; N-tert-Butyl: 0.4 μg; N-sec-Butyl: 0.7 μg |
| Quantified Difference | 3.0× less potent than N-ethyl; 1.6× more potent than N-butyl; 1.1× less potent than N-propyl; 2.25× less potent than N-tert-butyl |
| Conditions | Human sensory panel; threshold determined by ascending concentration series applied to tongue; average of 6 panelists with standardized menthol sensitivity (mean menthol threshold ~0.25 μg). |
Why This Matters
Formulators seeking a cooling intensity between the sharp, high-impact WS-3 and the weaker N-butyl analog can select the N-isobutyl compound to achieve a predictable, intermediate sensory effect without resorting to blending.
- [1] Watson HR, Rowsell DG, Spring DJ. N-Substituted paramenthane carboxamides. US Patent 4,150,052, Table, issued April 17, 1979. View Source
